molecular formula C7H7N3O2S2 B1667115 6-Amino-2-benzothiazolesulfonamide CAS No. 94641-11-9

6-Amino-2-benzothiazolesulfonamide

Cat. No.: B1667115
CAS No.: 94641-11-9
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
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Description

6-Amino-benzothiazole-2-sulfonic acid amide is a chemical compound with the molecular formula C7H7N3O2S2. It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-benzothiazole-2-sulfonic acid amide typically involves the oxidative cyclization of aniline derivatives with ammonium thiocyanate and bromine, followed by hydrazinolysis of the corresponding 2-aminobenzothiazoles . Another method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . These reactions are often carried out under mild conditions and can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods

In industrial settings, the production of 6-Amino-benzothiazole-2-sulfonic acid amide may involve large-scale synthesis using similar methods as described above. The use of green chemistry principles, such as solvent-free reactions and the use of water as a solvent, is becoming increasingly common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-benzothiazole-2-sulfonic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, hydrazine, and various aldehydes and ketones. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit a wide range of biological and chemical activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-benzothiazole-2-sulfonic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .

Properties

IUPAC Name

6-amino-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSGGVHHSMAUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879078
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94641-11-9
Record name Aminozolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-Nitro-2-benzothiazolesulfonamide (2.93 g., 0.0113 mole) suspended in absolute ethanol (200 ml.) was hydrogenated in the presence of 5% palladium on carbon (2.9 g.) in a Parr apparatus. After 5 hrs. the reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated to dryness to give the solid product. Recrystallization from ethyl acetate and reprecipitation by dissolution in dilute aqueous hydrochloric acid followed by treatment with aqueous sodium bicarbonate solution gave 680 mg 6-amino-2-benzothiazolesulfonamide, m.p. 227°-9° C. dec.
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2.93 g
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200 mL
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2.9 g
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Synthesis routes and methods II

Procedure details

The title compound is prepared by first converting 2-mercaptobenzothiazole to 6-nitro-2-benzothiazolesulfonamide and then reducing to the 6-amino analog. 2-Mercaptobenzothiazole was converted to 2,2'-bis-benzothiazole disulfide in 90% yield: m.p. 175-177° C. Nitration in concentrated sulfuric acid gave 6-nitro-2-mercaptobenzothiazole in 59%. m.p. 255-258° C. The sulfenamide was formed by reaction with aqueous sodium hydroxide and sodium hypochlorite and oxidized in the next step without further purification. The oxidation was accomplished by dissolving the sulfenamide in dimethoxyethane, cooling the solution to -5° C., adding the m-chloroperoxybenzoic acid in dimethoxyethane and working up the reaction in the standard manner to obtain a 70% yield: m.p. 179-180°; MS, m/e 259 (M, calcd. 259). Anal. (C7H5N3O4S2) CHN.
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[Compound]
Name
6-amino
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2,2'-bis-benzothiazole disulfide
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Synthesis routes and methods III

Procedure details

A mixture of 6-nitrobenzothiazole-2-sulfonamide (3.0 g, 0.011 mol), 95% ethanol (290 ml), and 10% Pd on carbon (3.0 g) was hydrogenated at an initial pressure of 50 psig for 36 hours during which time the theoretical amount of hydrogen was consumed. The reduction mixture was vacuum filtered through a pad of Celite contained in a Buchner funnel and the volatiles removed under reduced pressure. The resulting product was purified by dissolving in aqueous 10% sodium carbonate (25 ml), filtering and adjusting the pH of the filtrate to 6 with glacial acetic acid. The precipitated product was collected by vacuum filtration in a Buchner funnel and dried under reduced pressure at 78° C. in an Abderhalden to give 2.2 g (82.9% yield) of 6-aminobenzothiazole-2-sulfonamide: m.p. 221°-222° C., Anal. (C7H7N3O2S2) CHN.
Quantity
3 g
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3 g
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290 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, acts as a potent inhibitor of carbonic anhydrase, particularly the carbonic anhydrase B isoform found in the eye. [, ] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, ultimately decreasing the production of aqueous humor in the ciliary processes of the eye. [, ] This reduction in aqueous humor production subsequently leads to a lowering of IOP. [, ]

A: Research suggests that the formulation and route of administration significantly impact aminozolamide's efficacy. While aminozolamide formulated as a gel effectively lowered IOP in rabbits, primates, and humans, a suspension formulation failed to demonstrate similar IOP reduction in a study involving patients with ocular hypertension. [, ] This difference highlights the importance of vehicle selection for optimal drug retention and delivery to the active site.

A: Research indicates that aminozolamide is metabolized in the eye to 6-acetamido-2-benzothiazolesulfonamide. [, ] This metabolite appears to accumulate in ocular tissues, particularly the iris/ciliary body, potentially contributing to the sustained IOP-lowering effect of aminozolamide. [, ]

A: Studies have reported some local side effects with topical aminozolamide gel application, including irritation, hyperemia, and blurred vision. [] Notably, cases of bulbar injection and follicular conjunctivitis, potentially linked to either the drug or the vehicle, were observed in a multiple-dose study. [] These findings emphasize the need for further research to optimize formulations and minimize potential ocular side effects.

A: While specific SAR studies for aminozolamide are not extensively detailed in the provided research, patent literature suggests that modifications to the benzothiazole-2-sulfonamide core structure can impact its activity. [] For instance, substituting the 6-position with an amino group led to the development of aminozolamide, which exhibits potent carbonic anhydrase inhibitory activity. [] Further exploration of SAR could guide the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

A: Studies in rabbits demonstrated that the hepatic acetylator phenotype does not significantly influence the ocular disposition or IOP-lowering effect of aminozolamide. [] This finding suggests that variations in acetylation capacity do not significantly impact the drug's efficacy in the eye.

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